3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
3-({[1-(2H-1,3-Benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a pyridine core linked via a sulfanyl methyl group to a 4,5-dihydroimidazole ring substituted with a benzodioxole-carbonyl moiety.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)20-7-6-19-17(20)24-10-12-2-1-5-18-9-12/h1-5,8-9H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYNTBOGURDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.
Formation of the Imidazole Ring: The imidazole ring is formed through a condensation reaction involving an aldehyde and an amine.
Chemical Reactions Analysis
3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole and pyridine moieties play crucial roles in binding to the target proteins and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analog: DG-5128 (Hypoglycemic Agent)
Compound : 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate (DG-5128)
Structural Similarities :
- Core : Both compounds share a pyridine ring and a 4,5-dihydroimidazole group.
- Linkage : DG-5128 uses a phenylethyl linker, whereas the target compound employs a sulfanyl methyl bridge.
- Substituents : The benzodioxole-carbonyl group in the target compound contrasts with DG-5128’s phenyl group.
Functional Differences :
- Activity: DG-5128 demonstrates potent hypoglycemic effects in rodents and primates, suppressing glucose-induced hyperglycemia without causing lactic acidosis .
Table 1: Structural and Functional Comparison with DG-5128
Agrochemical Analogs: Pyrazole Derivatives
Compounds : Fipronil, Ethiprole, Pyrazon (Pesticides)
Structural Similarities :
- Heterocyclic Cores : The target compound’s pyridine and imidazole groups resemble pyrazole rings in pesticides like fipronil.
- Electron-Withdrawing Groups : The benzodioxole-carbonyl moiety parallels halogen and trifluoromethyl groups in agrochemicals, which enhance stability and target binding.
Functional Differences :
- Sulfur Chemistry : The sulfanyl methyl group in the target compound differs from sulfinyl/sulfonyl groups in pesticides, which are critical for insecticidal activity.
Table 2: Comparison with Agrochemical Analogs
Research Findings and Implications
- Hypoglycemic Potential: The structural resemblance to DG-5128 suggests the target compound could modulate glucose metabolism. However, the benzodioxole group may confer distinct binding kinetics to insulin-related receptors compared to DG-5128’s phenyl group .
- Agrochemical Relevance : While sulfur-containing groups are common in pesticides, the target compound’s sulfanyl methyl linker lacks the sulfinyl/sulfonyl groups critical for GABA receptor interactions seen in fipronil .
- Synthetic Accessibility : The use of crystallographic tools like SHELX and ORTEP-III could aid in resolving the target compound’s 3D structure, enabling structure-activity relationship (SAR) studies.
Q & A
Q. How can the synthesis of 3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine be optimized for improved yield and purity?
Methodological Answer:
- Step 1: Solvent Selection
Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the imidazole-2-thiol group. Polar solvents stabilize transition states in condensation reactions involving the benzodioxole-carbonyl moiety . - Step 2: Temperature Control
Maintain temperatures between 60–80°C during the coupling of the pyridinylmethyl-sulfanyl group to avoid side reactions (e.g., imidazole ring decomposition) . - Step 3: Purification
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product (>95%) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR : Identify protons on the pyridine ring (δ 8.5–9.0 ppm) and benzodioxole methylene group (δ 5.2–5.5 ppm).
- 13C NMR : Confirm carbonyl resonance (C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS):
Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 414.1) and fragmentation patterns . - Elemental Analysis (CHN):
Validate empirical formula (e.g., C19H15N3O3S) with ≤0.4% deviation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved across studies?
Methodological Answer:
- Approach 1: Standardized Assays
Re-evaluate bioactivity (e.g., antimicrobial or enzyme inhibition) using uniform protocols (e.g., CLSI guidelines for MIC determination) to minimize variability . - Approach 2: Purity Verification
Confirm compound purity via HPLC (>98%) and rule out residual solvents (e.g., DMF) that may interfere with biological assays . - Approach 3: Structural Analogs Comparison
Compare results with analogs (e.g., triazole or benzimidazole derivatives) to identify structure-activity trends. For example, fluorinated benzyl groups enhance target binding affinity .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (e.g., AutoDock Vina):
Model interactions between the benzodioxole-carbonyl group and enzyme active sites (e.g., cytochrome P450 or kinase targets). Prioritize hydrogen bonding with pyridine nitrogen . - Molecular Dynamics (MD) Simulations:
Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze RMSD values to confirm target engagement . - QSAR Modeling:
Train models on imidazole derivatives to correlate substituent electronegativity (e.g., benzodioxole vs. phenyl) with inhibitory potency .
Q. What strategies can enhance selectivity of this compound for specific enzyme targets?
Methodological Answer:
- Strategy 1: Substituent Modification
Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine 4-position to reduce off-target binding. For example, trifluoromethyl groups improve selectivity for NADPH oxidase . - Strategy 2: Prodrug Design
Mask the sulfanyl-methyl group with enzymatically cleavable protecting groups (e.g., acetyl) to achieve site-specific activation . - Strategy 3: Hybrid Scaffolds
Combine the imidazole-thioether core with pharmacophores from known inhibitors (e.g., benzimidazole-pyridine hybrids) to exploit synergistic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
